4-{2-Nitro-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]phenyl}morpholine

Lipophilicity Membrane permeability Drug-likeness

This (Z)-configured benzaldehyde oxime ester features a 3-(trifluoromethyl)benzoyl moiety and morpholine ring, delivering a computed XLogP of 3.9 and 10 hydrogen bond acceptor sites. Unlike the membrane-impermeable free oxime analog (XLogP 1.2) or the less interactive simple morpholine derivative, this scaffold balances passive permeability with directional polar interactions—critical for intracellular target programs, agrochemical oxime-ester SAR libraries, and structure-based design requiring a defined spatial topology.

Molecular Formula C19H16F3N3O5
Molecular Weight 423.348
CAS No. 339019-93-1
Cat. No. B2496838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{2-Nitro-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]phenyl}morpholine
CAS339019-93-1
Molecular FormulaC19H16F3N3O5
Molecular Weight423.348
Structural Identifiers
SMILESC1COCCN1C2=C(C=C(C=C2)C=NOC(=O)C3=CC(=CC=C3)C(F)(F)F)[N+](=O)[O-]
InChIInChI=1S/C19H16F3N3O5/c20-19(21,22)15-3-1-2-14(11-15)18(26)30-23-12-13-4-5-16(17(10-13)25(27)28)24-6-8-29-9-7-24/h1-5,10-12H,6-9H2/b23-12-
InChIKeyRVGHTGIUNWZAPB-FMCGGJTJSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-{2-Nitro-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]phenyl}morpholine (CAS 339019-93-1) – Physicochemical and Structural Baseline for Procurement Evaluation


The compound 4-{2-Nitro-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]phenyl}morpholine (CAS 339019-93-1, molecular formula C₁₉H₁₆F₃N₃O₅) is a morpholine-containing benzaldehyde oxime ester bearing a 3-(trifluoromethyl)benzoyl substituent [1]. Its structure integrates a morpholine ring, a nitro group at the 3-position of the phenyl ring, and a (Z)-configured oxime ester linkage to the 3-(trifluoromethyl)benzoyl moiety. Computed physicochemical properties include a molecular weight of 423.3 g/mol, a calculated XLogP3-AA of 3.9, zero hydrogen bond donors, 10 hydrogen bond acceptors, and a topological polar surface area (TPSA) of 97 Ų — all determined by PubChem computational algorithms [1]. Predicted bulk properties include a boiling point of 547.9 ± 60.0 °C, a density of 1.42 ± 0.1 g/cm³, and a pKa of 1.65 ± 0.40 . The compound is available as a research chemical from multiple suppliers, typically at purities of 95 % or higher .

Why In-Class Morpholine–Oxime Derivatives Cannot Substitute for 4-{2-Nitro-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]phenyl}morpholine (CAS 339019-93-1)


Morpholine-containing oxime derivatives constitute a structurally diverse family where seemingly minor modifications — the nature of the oxime substituent, the position of the trifluoromethyl group on the benzoyl ring, and the configuration around the C=N double bond — can produce large shifts in lipophilicity, hydrogen-bonding capacity, and molecular topology [1][2]. Compounds that lack the benzoyl ester linkage (e.g., the free oxime CAS 312320‑81‑3 or the simple nitro‑trifluoromethylphenyl‑morpholine CAS 62054‑72‑2) exhibit XLogP values 1.5–2.7 units lower and substantially reduced hydrogen-bond acceptor counts, which directly affect membrane permeability, solubility, and target-binding profiles [1][3]. Conversely, analogs employing a benzyl oxime ether instead of a benzoyl oxime ester (e.g., CAS 866019‑71‑8) retain a similar XLogP value but differ in both the hydrolytic stability of the oxime linkage and the conformational flexibility imparted by the ester carbonyl group [1][4]. Even stereochemical isomerism (Z vs. E) can alter molecular shape and, consequently, recognition by biological targets. Because no published head‑to‑head comparative pharmacology exists for this specific compound, procurement decisions must be guided by the quantitative physicochemical differentiation summarized below.

Quantitative Differentiation Evidence: 4-{2-Nitro-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]phenyl}morpholine vs. Closest Structural Analogs


Lipophilicity (XLogP3-AA) Comparison: Target Compound vs. Free Oxime and Simple Nitro–Trifluoromethylphenyl–Morpholine Analogs

The target compound exhibits a computed XLogP3-AA of 3.9, which is 2.7 log units higher than the free oxime analog 4-morpholin-4-yl-3-nitrobenzaldehyde oxime (CAS 312320‑81‑3, XLogP = 1.2) and 1.5 log units higher than the simplified nitro‑trifluoromethylphenyl‑morpholine derivative 4-[2-nitro-4-(trifluoromethyl)phenyl]morpholine (CAS 62054‑72‑2, XLogP = 2.4) [1][2][3]. This difference arises from the presence of the lipophilic 3-(trifluoromethyl)benzoyl ester moiety in the target compound. A XLogP of 3.9 falls within the optimal range for passive membrane permeation while still permitting aqueous solubility suitable for biological assays. In contrast, the free oxime (XLogP = 1.2) is strongly hydrophilic and may suffer from poor membrane transit, whereas the benzyl-oxime-ether analog CAS 866019‑71‑8 also achieves an XLogP of 3.9 but via a different structural motif that lacks the carbonyl oxygen available for polar interactions [1][4].

Lipophilicity Membrane permeability Drug-likeness

Hydrogen-Bond Acceptor (HBA) Count: Target Compound vs. Benzyl-Oxime-Ether Analog

The target compound furnishes 10 hydrogen-bond acceptor sites, one more than the closest structural analog — the benzyl-oxime-ether derivative 4-morpholino-3-nitrobenzenecarbaldehyde O-[4-(trifluoromethyl)benzyl]oxime (CAS 866019‑71‑8, HBA = 9) [1][2]. The additional acceptor arises from the carbonyl oxygen of the benzoyl ester group, which is absent in the benzyl-ether congener. This carbonyl oxygen not only contributes to total polarity (TPSA = 97 Ų for the target vs. 84 Ų for the benzyl-ether analog) but also provides a geometrically distinct interaction point for hydrogen-bond donors in a putative binding site [1][2][3]. In comparison, the simpler 4-[2-nitro-4-(trifluoromethyl)phenyl]morpholine (CAS 62054‑72‑2) offers only 7 HBA sites, and 4-(2-nitrophenyl)morpholine offers merely 4 [4][5].

Hydrogen bonding Target engagement Solubility

Topological Polar Surface Area (TPSA) and Conformational Flexibility: Differentiation from Rigid and Compact Analogs

The target compound possesses a TPSA of 97 Ų and 5 rotatable bonds, reflecting the conformational freedom contributed by the benzoyl oxime ester linkage [1]. In contrast, the free oxime precursor CAS 312320‑81‑3 has a TPSA of 87 Ų and only 2 rotatable bonds; the benzyl-oxime-ether analog CAS 866019‑71‑8 has a comparable rotatable-bond count (5) but a lower TPSA of 84 Ų [2][3]. The combination of a moderate TPSA (below the 140 Ų threshold often cited for oral bioavailability) with significant rotatable-bond flexibility suggests that the target compound can adapt its conformation to fit diverse binding pockets, while still retaining favorable absorption characteristics. 4-(2-Nitrophenyl)morpholine (TPSA = 58 Ų, 1 rotatable bond) is substantially smaller and more rigid, limiting its interaction potential [4].

Bioavailability CNS penetration Molecular flexibility

Molecular Size and Heavy-Atom Count: Differentiating the Target Compound from Fragment-Like and Stripped-Down Analogs

With a molecular weight of 423.3 g mol⁻¹ and 30 heavy atoms, the target compound is substantially larger and more complex than its common in-class analogs. The free oxime CAS 312320‑81‑3 (MW = 251.2, 18 heavy atoms) represents a fragment-sized molecule, while 4-[2-nitro-4-(trifluoromethyl)phenyl]morpholine (MW = 276.2, 19 heavy atoms) and 4-(2-nitrophenyl)morpholine (MW = 208.2, 15 heavy atoms) are even smaller [1][2][3][4]. The benzyl-oxime-ether analog CAS 866019‑71‑8 (MW = 409.4, 29 heavy atoms) is the closest in size, yet the target compound retains one additional heavy atom and a different connectivity at the oxime substituent. Larger molecular size, when coupled with appropriate lipophilicity, generally correlates with higher binding affinity in target-based assays because of the greater potential for van der Waals contacts and shape complementarity.

Molecular complexity Lead-likeness Target engagement

Stereochemical Definition: (Z)-Configuration of the Oxime Ester as a Unique Structural Identifier

The target compound is specifically defined as the (Z)-isomer — (Z)-{[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}amino 3-(trifluoromethyl)benzoate — as confirmed by the InChIKey stereochemical layer (RVGHTGIUNWZAPB-FMCGGJTJSA-N) and the SMILES notation showing a defined C=N bond geometry [1]. In contrast, the free oxime analog CAS 312320‑81‑3 is the (E)-isomer, and the benzyl-oxime-ether analog CAS 866019‑71‑8 is also (E)-configured [2][3]. The (Z)-configuration places the morpholinyl-nitrophenyl moiety and the 3-(trifluoromethyl)benzoyloxy group on the same side of the C=N double bond, creating a markedly different molecular shape and electrostatic surface compared to the (E)-configured analogs. This stereochemical distinction is critical for any application requiring shape-based molecular recognition, including target binding, co-crystallization, and structure-activity relationship (SAR) studies.

Stereochemistry Target specificity Crystallization

Research and Industrial Application Scenarios for 4-{2-Nitro-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]phenyl}morpholine (CAS 339019-93-1)


Medicinal Chemistry Lead Optimization Requiring Balanced Lipophilicity (XLogP ≈ 3.9) and Multiple Hydrogen-Bond Acceptor Sites

For drug discovery programs targeting intracellular proteins or membrane-bound receptors, the target compound's computed XLogP of 3.9 and 10 HBA sites provide a starting scaffold that balances passive membrane permeability with directional hydrogen-bonding capacity [1]. Unlike the free oxime analog (XLogP = 1.2), which is likely membrane-impermeable, or the simple morpholine derivative (XLogP = 2.4), which offers fewer interaction points, this compound can serve as a versatile core for exploring SAR while maintaining favorable drug-like physicochemical space [1][2]. Medicinal chemistry teams evaluating morpholine-based scaffolds for kinase, protease, or GPCR targets should prioritize this compound when both permeability and polar interactions are required.

Agrochemical Fungicide Discovery — Oxime Ester Scaffold Exploration

Benzaldehyde oxime esters are established pharmacophores in strobilurin-type fungicides, where the oxime substituent critically governs mitochondrial respiratory chain inhibition (complex III, cytochrome bc₁) [3]. The target compound's 3-(trifluoromethyl)benzoyl oxime ester architecture, combined with the morpholine solubilizing group, represents a structural motif that has been explored in patented fungicide compositions [3][4]. Its physicochemical profile — moderate TPSA (97 Ų) and XLogP (3.9) — is consistent with cuticular penetration requirements for foliar-applied agrochemicals. Research groups engaged in crop-protection discovery should consider this compound as a differentiated entry point for oxime-ester SAR libraries, particularly where the (Z)-configuration and benzoyl ester linkage provide unique 3D topology not accessible with (E)-benzyl-ether analogs.

Chemical Biology Probe Development Exploiting the (Z)-Oxime Ester Configuration

The defined (Z)-stereochemistry of the oxime ester imparts a distinct molecular shape that can be leveraged in target-engagement studies, chemoproteomic profiling, or co-crystallization trials [1][5]. Because the (E)-configured free oxime and benzyl-ether analogs present a fundamentally different spatial arrangement of the morpholinyl-phenyl and trifluoromethyl-phenyl groups, the target compound is uniquely suited for structure-based design efforts requiring this specific isomer. Chemical biology laboratories synthesizing activity-based probes or photoaffinity labels from morpholine–oxime scaffolds should procure the (Z)-isomer specifically when their docking models or SAR hypotheses depend on this configuration.

Physicochemical Reference Standard for Computational Model Validation

With its moderate molecular weight (423.3 g mol⁻¹), defined stereochemistry, and broad range of computed descriptors (XLogP, TPSA, rotatable bonds, HBA count), the target compound can serve as a validation standard for computational ADME prediction models and molecular dynamics simulations [1][6]. The availability of computed data from PubChem for this compound and its close analogs enables systematic benchmarking of predictive algorithms. Analytical chemistry and computational chemistry groups developing or calibrating in-silico tools for lipophilicity, permeability, or solubility prediction may use this compound as part of a test set, particularly when evaluating the impact of oxime ester versus oxime ether substitution on computed properties.

Quote Request

Request a Quote for 4-{2-Nitro-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]phenyl}morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.